molecular formula C21H15F2N3O B4758471 N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide

N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide

Cat. No. B4758471
M. Wt: 363.4 g/mol
InChI Key: OMYVEALDMQCOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide, also known as BIBF 1120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to have potent anti-tumor, anti-inflammatory, and anti-fibrotic effects.

Mechanism of Action

N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 acts as a multi-targeted kinase inhibitor, which inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. By inhibiting these kinases, this compound 1120 blocks the signaling pathways that are involved in tumor angiogenesis, growth, and metastasis. This compound also inhibits the TGF-β signaling pathway, which is involved in the development of fibrosis and inflammation.
Biochemical and Physiological Effects:
This compound 1120 has been shown to have potent anti-tumor, anti-inflammatory, and anti-fibrotic effects. In cancer, this compound 1120 inhibits the growth of various types of tumors, including lung, breast, and colon cancer. This compound also decreases the formation of blood vessels that supply nutrients to the tumor, thereby inhibiting tumor angiogenesis. In pulmonary fibrosis, this compound 1120 decreases the accumulation of extracellular matrix proteins, which are responsible for the development of fibrosis. This compound also decreases the production of pro-inflammatory cytokines, which are involved in the development of inflammation.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has several advantages for lab experiments, including its potency, selectivity, and low toxicity. This compound has been extensively studied in preclinical and clinical studies, which provide a wealth of information on its pharmacological properties and potential therapeutic applications. However, this compound 1120 also has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.

Future Directions

N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has several potential future directions for research and development, including its use in combination with other drugs, its application in other diseases, and its optimization for clinical use. In cancer, this compound 1120 could be used in combination with other drugs, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. In addition, this compound 1120 could be applied in other diseases, such as diabetic retinopathy and macular degeneration, which are characterized by abnormal blood vessel growth. Finally, this compound 1120 could be optimized for clinical use, including the development of more potent and selective analogs, and the improvement of its pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pulmonary fibrosis, and idiopathic pulmonary arterial hypertension. In cancer, this compound 1120 has been shown to inhibit multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR, which are involved in tumor angiogenesis and growth. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic option for pulmonary fibrosis and idiopathic pulmonary arterial hypertension.

properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O/c22-16-10-6-9-15(19(16)23)20(27)25-21-24-17-11-4-5-12-18(17)26(21)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYVEALDMQCOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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